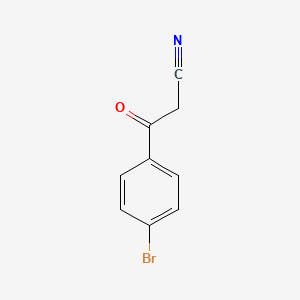

3-(4-Bromophenyl)-3-oxopropanenitrile

Description

Overview of β-Ketonitriles as Versatile Synthons

β-Ketonitriles are a significant class of organic compounds that serve as highly versatile intermediates in the field of organic and medicinal chemistry. thieme-connect.comresearchgate.net Their utility stems from the presence of two reactive functional groups, a ketone and a nitrile, separated by a methylene (B1212753) group. This arrangement allows for a wide range of chemical manipulations, making them valuable building blocks for the synthesis of more complex molecules. rsc.orgnih.gov Over the years, extensive research has been dedicated to developing efficient methods for the synthesis of β-ketonitriles. thieme-connect.comresearchgate.net These methods include the acylation of alkyl nitriles and the electrophilic cyanation of ketone enolates. thieme-connect.com More sustainable and economical approaches have also been developed, such as the acylation of the acetonitrile (B52724) anion with esters and lactones using inexpensive bases like potassium tert-butoxide. nih.govresearchgate.net

The versatility of β-ketonitriles is demonstrated by their application in the creation of a diverse array of compounds, such as cyclic hydrocarbons, aromatic compounds, and various heterocyclic and spirocyclic systems. rsc.orgnih.gov These resulting molecules often form the backbone of biologically active scaffolds, including chromenes and quinolines. rsc.orgnih.gov

Significance of the β-Ketonitrile Moiety in Chemical Transformations

The unique structural feature of the β-ketonitrile moiety, with its adjacent keto and cyano groups, imparts a high degree of reactivity and synthetic potential. This functionality allows these compounds to participate in a variety of chemical transformations, including cascade, domino, and sequential reactions. rsc.orgnih.gov These multi-step reactions can be facilitated by different catalysts and are highly efficient in building molecular complexity from simple starting materials.

A prominent application of β-ketonitriles is in the synthesis of heterocyclic compounds. For instance, they are key precursors in the preparation of pyridines, pyrimidines, and pyrazoles. rsc.org One well-known reaction is the Hantzsch pyridine (B92270) synthesis, where a β-ketonitrile condenses with an aldehyde and another β-dicarbonyl compound. rsc.org Furthermore, β-ketonitriles are utilized in the synthesis of 5-aminopyrazoles through their reaction with hydrazine. rsc.org They are also instrumental in constructing cyano-substituted naphthalene (B1677914) derivatives. rsc.org The reactivity of the β-ketonitrile moiety makes it a cornerstone for generating a multitude of functionalized molecules with potential applications in various fields of chemistry.

Contextualizing 3-(4-Bromophenyl)-3-oxopropanenitrile within the β-Ketonitrile Class

This compound is a specific member of the β-ketonitrile family, characterized by the presence of a 4-bromophenyl group attached to the carbonyl carbon. This substitution places it within the subset of aryl β-ketonitriles. Its chemical properties and reactivity are largely dictated by the interplay between the β-ketonitrile core and the electronic effects of the bromo-substituted aromatic ring.

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₆BrNO epa.gov |

| Molecular Weight | 224.057 g/mol epa.gov |

| CAS Number | 4592-94-3 epa.govambeed.combldpharm.com |

| Physical Form | White to Yellow to Brown Solid geno-chem.com |

| Melting Point | 161-163°C geno-chem.com |

| Boiling Point | 370°C at 760 mmHg geno-chem.com |

As a derivative of benzoylacetonitrile, this compound is expected to exhibit reactivity patterns typical of β-ketonitriles, serving as a precursor for the synthesis of various heterocyclic and carbocyclic structures. rsc.org The presence of the bromine atom on the phenyl ring also introduces a site for further functionalization, for example, through cross-coupling reactions, which could expand its synthetic utility even further.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-bromophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNWUXWZCSDJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354368 | |

| Record name | 3-(4-bromophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4592-94-3 | |

| Record name | 3-(4-bromophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromobenzoyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Bromophenyl 3 Oxopropanenitrile

Classical and Contemporary Synthetic Routes

Preparation from 4-Bromobenzoic Acid via Methyl Ester Intermediate and Acetonitrile (B52724)

A foundational approach to synthesizing β-ketonitriles involves the condensation of an ester with the anion of a nitrile, a reaction analogous to the Claisen condensation. organic-chemistry.orglibretexts.org This pathway begins with the readily available 4-bromobenzoic acid.

The first step is the esterification of 4-bromobenzoic acid to its corresponding methyl ester, methyl 4-bromobenzoate. This is a standard transformation commonly achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.

The subsequent and key step is the crossed Claisen condensation between methyl 4-bromobenzoate and acetonitrile. organic-chemistry.org The reaction requires a strong base to deprotonate acetonitrile, which has a pKa of approximately 25, to form a nucleophilic nitrile-stabilized carbanion. nih.gov Strong bases like sodium amide, sodium hydride, or lithium diisopropylamide (LDA) are often employed to ensure sufficient enolate formation. organic-chemistry.org The mechanism proceeds via the nucleophilic attack of the acetonitrile anion on the carbonyl carbon of the methyl 4-bromobenzoate. This is followed by the elimination of a methoxide leaving group from the tetrahedral intermediate to yield the final product, 3-(4-Bromophenyl)-3-oxopropanenitrile. libretexts.org A stoichiometric amount of base is necessary because the resulting β-ketonitrile product is more acidic than the starting acetonitrile, and its deprotonation by the alkoxide base drives the reaction to completion. libretexts.orglibretexts.org

Synthesis involving N-phenyl-N-tosylbenzamide derivatives

A highly efficient and modern route for the synthesis of β-ketonitriles involves the reaction of activated amide derivatives with acetonitrile. Specifically, this compound can be prepared from a 4-bromo-N-phenyl-N-tosylbenzamide precursor. rsc.org This method provides a high yield under relatively mild conditions.

In a typical procedure, 4-bromo-N-phenyl-N-tosylbenzamide is reacted with acetonitrile in the presence of a strong, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS). rsc.org The reaction is generally carried out in an anhydrous solvent like toluene. This approach resulted in the synthesis of this compound as a white solid with a high isolated yield of 90%. rsc.org The N-tosyl group serves as an excellent activating and leaving group, facilitating the nucleophilic attack by the acetonitrile anion.

Table 1: Synthesis of this compound from an N-tosylbenzamide derivative rsc.org

| Precursor | Reagents | Yield |

|---|---|---|

| 4-bromo-N-phenyl-N-tosylbenzamide | Acetonitrile, LiHMDS | 90% |

Knoevenagel Condensation Approaches with Related Precursors (e.g., 4-bromobenzaldehyde and malononitrile)

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. bhu.ac.in It involves the reaction of an aldehyde or ketone with an active hydrogen compound, such as malononitrile, in the presence of a weak base catalyst. bhu.ac.innih.gov

While this reaction involves precursors structurally related to those used in the synthesis of the target compound, it is important to note that the Knoevenagel condensation of 4-bromobenzaldehyde and malononitrile does not yield this compound. Instead, it produces 2-(4-bromobenzylidene)malononitrile. This reaction is a nucleophilic addition of the active methylene (B1212753) compound to the carbonyl group, followed by a dehydration reaction. nih.gov

The process is typically catalyzed by weak bases like amines (piperidine, ammonium acetate) or can be facilitated by various heterogeneous catalysts. bhu.ac.innih.gov The product is an α,β-unsaturated dinitrile, a different class of compound from the β-ketonitrile that is the subject of this article. This highlights how slight variations in starting materials (aldehyde vs. ester or activated amide) lead to fundamentally different chemical structures. Studies have explored this specific condensation as a model reaction to test the efficacy of new catalysts. researchgate.net

Optimization of Reaction Conditions for this compound Synthesis

The efficiency, yield, and purity of this compound synthesis are highly dependent on the specific reaction conditions employed. Key parameters that are often optimized include the choice of solvent and the reaction temperature.

Solvent Effects on Reaction Outcome (e.g., toluene, DMF, DMSO)

The choice of solvent plays a critical role in the synthesis of β-ketonitriles. In the synthesis route involving N-phenyl-N-tosylbenzamide derivatives, anhydrous toluene is an effective solvent. rsc.org For Claisen-type condensations, ethereal solvents are commonly used. nih.gov

The solvent must be able to dissolve the reactants and intermediates and should not react with the strong bases typically used. Aprotic solvents are generally preferred. For instance, in phase-transfer catalyzed Claisen condensations involving phenylacetonitrile, toluene has been suggested as a suitable organic phase. stackexchange.com In other studies on β-ketonitrile synthesis from esters, methyl tert-butyl ether (MTBE) has been used, with findings that co-solvents or additives like isopropanol or 18-crown-6 can significantly improve yields. nih.gov The polarity and coordinating ability of the solvent can influence the solubility of the reagents and the stability of charged intermediates, thereby affecting the reaction rate and outcome.

Temperature Optimization and its Influence on Yield and Selectivity

Reaction temperature is a crucial parameter that directly impacts reaction kinetics and the potential for side reactions. For the synthesis of β-ketonitriles from activated amides, the reaction is often conducted over several hours, which may imply room temperature or gentle heating. rsc.org Some N-heterocyclic carbene (NHC)-catalyzed syntheses of β-ketonitriles from aldehydes have been optimized at 80 °C. organic-chemistry.org

Higher temperatures can increase the reaction rate but may also promote undesirable side reactions, leading to lower yields and more complex product mixtures. Conversely, some procedures involving highly reactive lithium bases are performed at low temperatures to control reactivity and improve selectivity. nih.gov The optimal temperature is therefore a balance between achieving a practical reaction rate and minimizing the formation of byproducts, and it must be determined empirically for each specific synthetic method.

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₉H₆BrNO |

| 3-Bromobenzoic Acid | 3-Bromobenzoic acid | C₇H₅BrO₂ |

| 4-Bromobenzoic Acid | 4-Bromobenzoic acid | C₇H₅BrO₂ |

| Methyl 4-bromobenzoate | Methyl 4-bromobenzoate | C₈H₇BrO₂ |

| Sodium Cyanide | Sodium cyanide | NaCN |

| N-phenyl-N-tosylbenzamide | N-phenyl-N-(4-tolylsulfonyl)benzamide | C₂₀H₁₇NO₃S |

| 4-bromo-N-phenyl-N-tosylbenzamide | 4-Bromo-N-phenyl-N-(4-tolylsulfonyl)benzamide | C₂₀H₁₆BrNO₃S |

| 4-bromo-2-fluorobenzaldehyde | 4-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO |

| Malononitrile | Propanedinitrile | C₃H₂N₂ |

| Toluene | Toluene | C₇H₈ |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | C₃H₇NO |

| Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide | C₂H₆OS |

| Methanol | Methanol | CH₄O |

| Sulfuric Acid | Sulfuric acid | H₂SO₄ |

| Sodium Amide | Sodium amide | NaNH₂ |

| Sodium Hydride | Sodium hydride | NaH |

| Lithium diisopropylamide (LDA) | Lithium di(propan-2-yl)azanide | C₆H₁₄LiN |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | Lithium 1,1,1,3,3,3-hexamethyldisilazan-2-ide | C₆H₁₈LiNSi₂ |

| 2-(4-bromobenzylidene)malononitrile | 2-(4-Bromobenzylidene)malononitrile | C₁₀H₅BrN₂ |

| 4-bromobenzaldehyde | 4-Bromobenzaldehyde | C₇H₅BrO |

| Methyl tert-butyl ether (MTBE) | 2-Methoxy-2-methylpropane | C₅H₁₂O |

| Isopropanol | Propan-2-ol | C₃H₈O |

Catalytic Systems in β-Ketonitrile Synthesis

The synthesis of β-ketonitriles, including this compound, has benefited significantly from the development of novel catalytic systems. These methodologies often provide milder reaction conditions and improved yields compared to traditional stoichiometric approaches.

Organocatalysis in Related Reactions

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for the construction of complex molecules. In the context of β-ketonitriles, N-heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts. A notable application is the radical coupling reaction between aldehydes and azobis(isobutyronitrile) (AIBN) to form β-ketonitriles that feature a quaternary carbon center. acs.orgorganic-chemistry.org This method is characterized by its broad substrate scope and tolerance of various functional groups, proceeding under mild, metal-free conditions. acs.orgorganic-chemistry.org

The reaction is typically catalyzed by an NHC precursor in the presence of a base like cesium carbonate, with toluene as the solvent. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through a single-electron transfer (SET) process, where the NHC catalyst generates a Breslow intermediate that facilitates the radical coupling. organic-chemistry.org This efficient protocol has demonstrated high yields, in some cases exceeding 99%. acs.orgorganic-chemistry.org

Organocatalysis is also pivotal in the synthesis of various heterocyclic compounds derived from β-ketonitriles. rsc.org For instance, chiral organocatalysts can facilitate the asymmetric synthesis of 2-amino-4-aryl-4H-chromenes from β-ketonitriles and ortho-hydroxyl-substituted p-quinone methides through a 1,6-conjugate addition/annulation/tautomerization sequence. rsc.org

| Catalyst System | Reactants | Product Type | Key Features |

| N-Heterocyclic Carbene (NHC) / Cs₂CO₃ | Aldehydes, Azobis(isobutyronitrile) (AIBN) | β-Ketonitriles with quaternary carbon | Metal-free, mild conditions, high yields (>99%) acs.orgorganic-chemistry.org |

| Chiral Organocatalyst | β-Ketonitriles, p-Quinone Methides | 2-Amino-4-aryl-4H-chromenes | Asymmetric synthesis, mild conditions rsc.org |

Transition-Metal-Free Approaches for Analogous Compounds

The development of transition-metal-free synthetic routes is a significant goal in modern chemistry, driven by the desire to reduce costs and toxicity associated with metal catalysts. Several effective methods have been established for the synthesis of β-ketonitriles without the need for transition metals.

One prominent method involves the reaction of amides with acetonitrile in the presence of a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS). rsc.org This approach is effective for both activated and unactivated amides at room temperature and tolerates a wide array of functional groups, including electron-donating and electron-withdrawing substituents. rsc.org This reaction has been successfully applied to the synthesis of this compound, which was obtained in a 90% yield from 4-bromo-N-phenyl-N-tosylbenzamide. rsc.org

Another economically attractive and environmentally friendly approach is the acylation of the acetonitrile anion with esters. nih.govnih.gov This reaction can be carried out using inexpensive potassium tert-butoxide (KOt-Bu) in ethereal solvents under ambient conditions. nih.govnih.govresearchgate.net The addition of a catalytic amount of isopropanol or 18-crown-6 has been found to facilitate the reaction and minimize the formation of side products. nih.govnih.gov

Furthermore, a metal-free cyanation of α-CF₃ carbonyl compounds using aqueous ammonia provides another pathway to β-ketonitriles. rsc.org This method is practical as it converts a broad spectrum of α-CF₃ ketones, amides, and esters into the corresponding β-ketonitriles under mild conditions, avoiding the use of toxic cyanating agents. rsc.org

| Method | Substrates | Base/Reagent | Yield (%) |

| Amide-Acetonitrile Coupling rsc.orgrsc.org | 4-bromo-N-phenyl-N-tosylbenzamide, Acetonitrile | LiHMDS | 90 |

| Ester-Acetonitrile Coupling nih.govnih.gov | Esters, Acetonitrile | KOt-Bu | Modest to Good |

| Cyanation of α-CF₃ Carbonyls rsc.org | α-CF₃ Ketones/Amides/Esters | Aqueous Ammonia | Not specified |

Green Chemistry Approaches in β-Ketonitrile Synthesis

Green chemistry principles are increasingly influencing the design of synthetic routes, emphasizing the use of non-hazardous materials, energy efficiency, and waste reduction. The synthesis of β-ketonitriles is an area where such principles have been effectively applied. Many of the transition-metal-free methods are inherently "greener" than their metal-catalyzed counterparts. nih.gov For example, the copper-catalyzed aerobic oxidative coupling of aromatic alcohols and acetonitrile is presented as a green method because it uses molecular oxygen as the terminal oxidant, producing only water as a byproduct. organic-chemistry.org Similarly, the use of inexpensive and readily available reagents like KOt-Bu aligns with the economic and environmental goals of green chemistry. nih.govnih.gov

Solvent-Free Reaction Conditions for Related Compounds

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. While many β-ketonitrile syntheses are performed in solvents, related reactions have been developed under solvent-free conditions. For instance, the multicomponent synthesis of dihydro-1H-pyrazolo-[3,4-b]pyridines, which uses β-ketonitriles as a key starting material, can be conducted at 80 °C under solvent-free conditions. rsc.org This approach not only reduces environmental impact but also simplifies the operational procedure. rsc.org The development of direct, solvent-free methods for the synthesis of this compound and its analogs remains an important objective for future research.

Reactivity and Derivatization of 3 4 Bromophenyl 3 Oxopropanenitrile

Nucleophilic and Electrophilic Transformations

The distinct functional groups of 3-(4-bromophenyl)-3-oxopropanenitrile allow for selective reactions at the nitrile, ketone, or the aromatic ring, enabling the synthesis of a variety of derivatives.

Reactions involving the Nitrile Group (e.g., reduction to amine)

The nitrile group in this compound is susceptible to nucleophilic attack and can be readily reduced to a primary amine. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates. Common reducing agents for this conversion include catalytic hydrogenation over transition metal catalysts like Raney nickel or palladium on carbon, as well as metal hydride reagents such as lithium aluminum hydride (LiAlH₄).

Catalytic hydrogenation is a widely employed method for the reduction of nitriles to primary amines. This process typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, particularly in the presence of other reducible functional groups like the ketone in this compound. For instance, certain palladium catalysts have shown high selectivity for the hydrogenation of nitriles to primary amines bme.hu. The general reaction scheme for the catalytic hydrogenation of a nitrile to a primary amine is shown below:

Metal hydrides are also effective for nitrile reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines sapub.org. However, its high reactivity means it will also reduce the ketone functionality. Sodium borohydride (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce nitriles under standard conditions, offering a potential for selective reduction of the ketone . The synthesis of related compounds like 3-amino-3-(4-bromophenyl)propan-1-ol involves the reduction of a β-aminoketone, suggesting that the ketone can be reduced to an alcohol smolecule.com. Achieving selective reduction of the nitrile group while preserving the ketone would require careful selection of reagents and reaction conditions.

Reactions at the Ketone Moiety (e.g., oxidation to carboxylic acids)

The ketone group in this compound can undergo various transformations, including oxidation. Strong oxidizing agents can cleave the C-C bond adjacent to the carbonyl group. For instance, oxidation of ketones with powerful oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions can lead to the formation of carboxylic acids libretexts.orgchemguide.co.uk. In the case of β-ketonitriles, this oxidative cleavage would be expected to yield a dicarboxylic acid derivative. The general principle of oxidizing a ketone to a carboxylic acid involves breaking the carbon-carbon bond next to the carbonyl group.

However, the presence of the nitrile group and the methylene (B1212753) bridge introduces complexity to the oxidation of this compound. The specific products would depend on the reaction conditions and the regioselectivity of the cleavage.

Electrophilic Aromatic Substitution on the Bromophenyl Ring

The bromophenyl ring in this compound can undergo electrophilic aromatic substitution (EAS) reactions. The bromine atom is an ortho-, para-directing deactivator, while the acyl group (-COCH₂CN) is a meta-directing deactivator. The directing effects of these two substituents will influence the position of incoming electrophiles.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation nih.gov.

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: Further halogenation (e.g., bromination or chlorination) can occur in the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is carried out using fuming sulfuric acid.

Friedel-Crafts Reactions: Alkylation or acylation of the ring can be achieved using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. However, Friedel-Crafts reactions are generally not successful on strongly deactivated rings.

The combined deactivating effect of the bromo and acyl substituents would make electrophilic aromatic substitution on this compound challenging, requiring harsh reaction conditions. The position of substitution would be determined by the interplay of the directing effects of the existing groups.

Cyclization Reactions Involving this compound as a Precursor

The bifunctional nature of this compound, possessing both an electrophilic ketone and a nitrile group, makes it an excellent precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds.

Synthesis of Nitrogen Heterocycles (e.g., Pyridines, Pyrazoles, Quinoxalines)

This β-ketonitrile is a key starting material for constructing various heterocyclic rings that are prevalent in medicinal chemistry.

Pyrazoles: The reaction of β-ketonitriles with hydrazines is a well-established and versatile method for the synthesis of 5-aminopyrazoles beilstein-journals.org. The reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate, which then undergoes intramolecular cyclization via attack of the second nitrogen atom on the nitrile carbon beilstein-journals.org.

| Reactant 1 | Reactant 2 | Heterocyclic Product | Reference |

| This compound | Hydrazine | 5-Amino-3-(4-bromophenyl)pyrazole | beilstein-journals.org |

| β-Ketonitrile | Hydrazine Derivative | Substituted 5-Aminopyrazole | nih.gov |

Quinoxalines: Quinoxaline derivatives can be synthesized from α-haloketones and o-phenylenediamines nih.gov. While this compound is not an α-haloketone, it can be readily converted to one, for example, by α-bromination of the ketone. The resulting α-bromo-β-ketonitrile could then react with an o-phenylenediamine to form a quinoxaline ring system.

| Precursor from this compound | Reactant | Heterocyclic Product | Reference |

| α-Bromo-3-(4-bromophenyl)-3-oxopropanenitrile | o-Phenylenediamine | Substituted Quinoxaline | nih.gov |

The reaction of 3-oxo-3-arylpropanenitriles with acetoacetanilide is a known method for the synthesis of 2-pyridone derivatives researchgate.net. This reaction likely proceeds through a series of condensation and cyclization steps to afford the highly substituted pyridine (B92270) ring system. Specifically, the reaction between this compound and acetoacetanilide would yield 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile.

| Reactant 1 | Reactant 2 | Product |

| This compound | Acetoacetanilide | 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile |

This transformation highlights the utility of this compound as a versatile precursor in multicomponent reactions for the construction of complex heterocyclic scaffolds.

Formation of Indole Derivatives

The indole nucleus is a cornerstone in many natural products and medicinal agents. researchgate.net While various methods exist for indole synthesis, the Fischer indole synthesis is a classic method involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. This compound, with its ketone functionality, can theoretically be used as the carbonyl component in such a synthesis.

Reacting this compound with a suitable phenylhydrazine derivative would first form a phenylhydrazone intermediate. Upon treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride), this intermediate would undergo a nih.govnih.gov-sigmatropic rearrangement followed by elimination of ammonia to yield the indole ring. The resulting indole would be substituted at the 2- and 3-positions. Specifically, the 4-bromophenyl group would be at the 2-position, and a cyanomethyl group at the 3-position of the indole core. This approach provides a direct route to highly functionalized indole derivatives. scirp.orgchemijournal.com

Coupling Reactions and Functionalization

Beyond its use in heterocycle synthesis, this compound and related compounds are subject to various coupling and functionalization reactions that modify their core structure.

Horner–Wadsworth–Emmons Olefination in Related Compounds

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool in organic synthesis for the creation of carbon-carbon double bonds, typically with high E-stereoselectivity. wikipedia.orgalfa-chemistry.com The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. nrochemistry.com While the β-ketonitrile itself contains a ketone, the HWE reaction is more commonly discussed in the context of using phosphonate reagents to react with carbonyl compounds to form alkenes.

In syntheses involving compounds related to this compound, the HWE reaction can be employed to construct precursors or analogs. For example, a phosphonate reagent bearing an electron-withdrawing group (like a nitrile or ester) can react with an aromatic aldehyde (e.g., 4-bromobenzaldehyde) to form an α,β-unsaturated nitrile or ester. youtube.com The reaction mechanism begins with the deprotonation of the phosphonate to form a nucleophilic carbanion, which then attacks the carbonyl carbon. wikipedia.org The resulting intermediate eliminates a dialkylphosphate salt to form the alkene. alfa-chemistry.com A key advantage of the HWE reaction over the classic Wittig reaction is that the phosphate byproduct is water-soluble, simplifying purification. alfa-chemistry.com

For the synthesis of Z-alkenes, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups like bis(2,2,2-trifluoroethyl), is employed. youtube.comnih.gov

Table 3: Key Features of the Horner–Wadsworth–Emmons Reaction

| Feature | Description |

|---|---|

| Reactants | Phosphonate-stabilized carbanion + Aldehyde or Ketone nrochemistry.com |

| Product | Alkene (predominantly E-isomer) wikipedia.org |

| Byproduct | Water-soluble dialkylphosphate salt alfa-chemistry.com |

| Key Advantage | More nucleophilic carbanion than Wittig ylides; easy byproduct removal wikipedia.orgnrochemistry.com |

| Z-Selective Variant | Still-Gennari modification using electron-withdrawing phosphonates nih.gov |

Reductive Cyanation of Enones utilizing related compounds

Reductive cyanation, specifically the conjugate addition of a cyanide group to an α,β-unsaturated ketone (enone), is a fundamental C-C bond-forming reaction that generates β-ketonitriles. While this section discusses the formation of compounds structurally related to the title compound rather than its direct reaction, it provides context for its synthesis.

A classic reagent for this transformation is diethylaluminum cyanide (Et₂AlCN), also known as Nagata's reagent. wikipedia.org This reagent efficiently delivers a cyanide nucleophile to the β-position of an enone in a 1,4-conjugate addition manner. wikipedia.orgorgsyn.org The reaction is versatile and works for a variety of enone substrates. The synthesis of this compound could be envisioned starting from a chalcone derivative, (E)-1-(4-bromophenyl)prop-2-en-1-one, via hydrocyanation.

More modern, cyanide-free methods are also being developed. For instance, nickel-catalyzed reductive cyanation of organic chlorides using carbon dioxide and ammonia as the cyanide source has been reported, showcasing a safer and more sustainable approach. nih.gov Furthermore, cooperative catalysis using Ni(0) and a Lewis acid like gadolinium triflate (Gd(OTf)₃) can accelerate the conjugate addition of silyl cyanides (e.g., TMSCN) to enones. organic-chemistry.org

Hydration/Transfer Hydrogenation of β-Ketonitriles

The dual functionality of β-ketonitriles like this compound allows for selective transformations of either the nitrile or the keto group.

Hydration of the Nitrile: The nitrile group can be hydrated to a primary amide under catalytic conditions. Ruthenium-catalyzed hydration is an effective method for converting nitriles to amides. acs.org This transformation would convert this compound into 3-(4-bromophenyl)-3-oxopropanamide, a useful intermediate for further derivatization.

Transfer Hydrogenation of the Ketone: The keto group can be selectively reduced to a secondary alcohol. Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones. organic-chemistry.org Using a catalyst, often based on iridium or ruthenium with a chiral ligand, and a hydrogen donor like formic acid or isopropanol, the ketone in a β-ketonitrile can be reduced to a β-hydroxynitrile. organic-chemistry.orgnih.gov This reaction, when applied to this compound, would yield 3-(4-bromophenyl)-3-hydroxypropanenitrile. achemblock.com Conducting this reaction in water is possible and simplifies the process. organic-chemistry.orgnih.gov

Table 4: Potential Functional Group Transformations

| Functional Group | Reaction | Reagents/Catalyst | Product |

|---|---|---|---|

| Ketone | Asymmetric Transfer Hydrogenation | [Ir(Cp*)Cl₂]₂ / Chiral Ligand, HCOOH/HCOONa in Water | 3-(4-Bromophenyl)-3-hydroxypropanenitrile organic-chemistry.orgachemblock.com |

Mechanistic Investigations of Reactions involving this compound

The reactivity of this compound in multi-component reactions (MCRs) is a subject of significant interest due to the potential for rapid assembly of complex molecular architectures. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this versatile building block. This section delves into the proposed mechanistic pathways for MCRs involving this compound and discusses the potential for mechanistic elucidation through spectroscopic techniques.

Proposed Reaction Mechanisms for Multi-component Reactions

Multi-component reactions are one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. researchgate.netwikipedia.org Due to its activated methylene group and the presence of both keto and nitrile functionalities, this compound is an excellent candidate for participation in several named MCRs, most notably the Hantzsch pyridine synthesis and the Biginelli reaction for the formation of dihydropyrimidinones.

Hantzsch-type Synthesis of Polyhydroquinolines:

A plausible and widely accepted mechanism for the four-component synthesis of polyhydroquinolines, a variation of the Hantzsch reaction, involves the initial formation of two key intermediates. jsynthchem.comorganic-chemistry.org In a typical reaction involving an aldehyde, a β-dicarbonyl compound (like dimedone), an active methylene compound such as this compound, and a nitrogen source like ammonium acetate, the mechanism can be proposed as follows:

Formation of Intermediate I (Enamine): The reaction of this compound with ammonium acetate (which provides ammonia in situ) leads to the formation of an enamine intermediate.

Formation of Intermediate II (Knoevenagel Adduct): Concurrently, the aromatic aldehyde undergoes a Knoevenagel condensation with the other active methylene compound, for instance, dimedone, to yield an α,β-unsaturated carbonyl compound. chemmethod.com

Michael Addition: The enamine (Intermediate I) then acts as a nucleophile and attacks the α,β-unsaturated carbonyl compound (Intermediate II) via a Michael addition, forming a new carbon-carbon bond.

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization, followed by dehydration, to afford the final polyhydroquinoline product. jsynthchem.com

Two potential pathways for this reaction have been suggested, differing in the sequence of intermediate formation and combination. One pathway involves the nucleophilic attack of a Michael intermediate by an enamine, followed by a retro-aldol type reaction and cyclization. rsc.org The other, more commonly proposed pathway, involves the Michael addition of an enamine to a Knoevenagel intermediate. chemmethod.comrsc.org

The proposed steps are outlined in the table below:

| Step | Reactants | Intermediate/Product | Description |

| 1a | This compound, Ammonium Acetate | Enamine of the β-ketonitrile | Formation of the first key intermediate. |

| 1b | Aromatic Aldehyde, Dimedone | α,β-Unsaturated Ketone (Knoevenagel product) | Formation of the second key intermediate. |

| 2 | Enamine, α,β-Unsaturated Ketone | Michael Adduct | Carbon-carbon bond formation via Michael addition. |

| 3 | Michael Adduct | Dihydropyridine Intermediate | Intramolecular cyclization. |

| 4 | Dihydropyridine Intermediate | Polyhydroquinoline | Dehydration to yield the final aromatic product. |

Biginelli-type Reaction:

In the context of the Biginelli reaction, which typically involves an aldehyde, a β-dicarbonyl compound, and urea or thiourea, this compound can act as the active methylene component. The proposed mechanism generally proceeds through the formation of an N-acyliminium ion intermediate. wikipedia.orgillinois.edu

Iminium Ion Formation: The reaction is believed to initiate with the acid-catalyzed condensation of the aromatic aldehyde and urea to form an N-acyliminium ion. This intermediate is a potent electrophile. organic-chemistry.org

Nucleophilic Addition: The enol form of this compound then adds to the iminium ion in a rate-determining step.

Cyclization and Dehydration: The resulting open-chain intermediate undergoes cyclization through the attack of the remaining urea nitrogen onto the ketone carbonyl group, followed by dehydration to yield the dihydropyrimidinone product. illinois.edu

Different mechanistic proposals exist, with some suggesting an initial aldol-type condensation between the aldehyde and the β-dicarbonyl compound, followed by the addition of urea. wikipedia.org However, the iminium pathway is currently the more widely accepted mechanism. illinois.edu

| Step | Reactants | Intermediate/Product | Description |

| 1 | Aromatic Aldehyde, Urea | N-acyliminium ion | Formation of the key electrophilic intermediate. |

| 2 | This compound, N-acyliminium ion | Ureide Intermediate | Nucleophilic addition of the β-ketonitrile enol. |

| 3 | Ureide Intermediate | Cyclic Hemiaminal | Intramolecular cyclization. |

| 4 | Cyclic Hemiaminal | Dihydropyrimidinone | Dehydration to afford the final product. |

Mechanistic Insights from Spectroscopic Monitoring (e.g., NMR)

The elucidation of reaction mechanisms is greatly enhanced by the direct observation of intermediates and the monitoring of reactant and product concentrations over time using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. In situ NMR monitoring can provide invaluable data on reaction kinetics and help to identify transient intermediates, thereby confirming or refuting proposed mechanistic pathways.

For reactions involving this compound, mechanistic investigations using spectroscopic monitoring have the potential to provide definitive evidence for the proposed intermediates in reactions such as the Hantzsch and Biginelli condensations. For instance, the formation of the enamine and Knoevenagel intermediates in the Hantzsch-type reaction could potentially be observed and quantified by ¹H NMR spectroscopy. nih.gov Similarly, the appearance and disappearance of signals corresponding to the proposed N-acyliminium ion or other intermediates in the Biginelli reaction could be tracked.

Despite the potential of these techniques, a comprehensive search of the scientific literature did not reveal specific studies where spectroscopic monitoring, such as in situ NMR, was employed to investigate the mechanism of multi-component reactions directly involving this compound. While the general mechanisms for these MCRs are well-established for other β-dicarbonyl compounds, direct spectroscopic evidence for the specific intermediates and pathways involving this particular brominated β-ketonitrile is not currently available in published research. Future mechanistic studies employing these powerful analytical tools would be highly valuable to the chemistry community, providing deeper insights into the reactivity of this important synthetic building block.

Applications of 3 4 Bromophenyl 3 Oxopropanenitrile in Advanced Organic Synthesis

Role as an Intermediate in Pharmaceutical Synthesis

The utility of 3-(4-Bromophenyl)-3-oxopropanenitrile as an intermediate is well-established in the synthesis of pharmaceutical compounds. Its reactive nature enables chemists to introduce specific functionalities and build molecular frameworks that are essential for biological activity.

Precursor for Biologically Active Molecules

This compound is a key starting material for the synthesis of a wide array of biologically active molecules. Multicomponent reactions, which are efficient processes that combine three or more reactants in a single step, often utilize this compound to rapidly generate molecular diversity. nih.gov The presence of the bromophenyl group offers a site for further functionalization through cross-coupling reactions, while the oxopropanenitrile moiety can participate in various cyclization and condensation reactions to form heterocyclic structures. These structures are often scaffolds for molecules with therapeutic potential.

Development of Novel Pharmaceutical Agents

The development of new drugs is a critical area of research, and this compound plays a role in the creation of novel pharmaceutical agents. For instance, it is a precursor in the synthesis of derivatives that have shown promise as anti-tumor agents. The strategic modification of molecules derived from this compound allows for the fine-tuning of their pharmacological properties, a crucial step in the drug discovery process. nih.gov Research has demonstrated its use in creating compounds with good antiproliferative activity in various cell lines under hypoxic conditions, a characteristic of solid tumors. mdpi.com

Building Block for Complex Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound is an invaluable building block for their synthesis. Its ability to react with various reagents allows for the construction of diverse and intricate heterocyclic systems.

Synthesis of Compounds with Potential Antimicrobial Properties

Derivatives of this compound have been investigated for their potential as antimicrobial agents. For example, a series of 3-(4-halophenyl)-3-oxopropanal derivatives, which can be synthesized from the parent nitrile, have been evaluated for their in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov Some of these compounds have demonstrated moderate to potent antibacterial activities, with certain derivatives showing more potent effects than well-known antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The synthesis of various thiazole derivatives starting from related bromophenyl precursors has also yielded compounds with notable antifungal activity. researchgate.net

| Derivative Type | Target Organism | Notable Activity |

| 3-(4-halophenyl)-3-oxopropanal derivatives | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Moderate antibacterial activity; some more potent than Levofloxacin against MRSA. nih.gov |

| Thiazole derivatives | Candida albicans, Candida glabrata | Distinguished antifungal activity. researchgate.net |

Synthesis of Compounds with Potential Anticancer Activity

The synthesis of novel compounds with anticancer properties is a major focus of modern medicinal chemistry, and this compound is a key player in this field. It is used as a starting material for the creation of various heterocyclic systems that have demonstrated significant anticancer activity. For example, it is a precursor in the synthesis of pyrazolo[3,4-b]pyridine derivatives, some of which have shown high anticancer potency against cell lines such as Hela, MCF7, and HCT-116. nih.gov Similarly, it is used to synthesize quinoxaline derivatives that exhibit good antiproliferative activity in extensive cell lines under hypoxic conditions. mdpi.com Furthermore, derivatives such as N-aryl-5-substituted-1,3,4-oxadiazol-2-amines and 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which can be synthesized from bromophenyl precursors, have been screened for their anticancer activity against numerous cancer cell lines. nih.govsemanticscholar.orgmdpi.com

| Synthesized Compound Class | Cancer Cell Lines | Observed Activity |

| Pyrazolo[3,4-b]pyridines | Hela, MCF7, HCT-116 | High anticancer potency, with some compounds showing IC50 values comparable to doxorubicin. nih.gov |

| Quinoxaline-2-carbonitrile 1,4-di-N-oxides | SMMC-7721 | Good antiproliferative activity in hypoxia and inhibition of tumor growth. mdpi.com |

| N-Aryl-5-substituted-1,3,4-oxadiazol-2-amines | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast Cancers | Significant anticancer activity against various cell lines. nih.gov |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | 58 NCI cancer cell lines | Significant anticancer activity, with some compounds showing notable growth inhibition. semanticscholar.orgmdpi.com |

Synthesis of Naphthyridine Derivatives

Naphthyridines are a class of bicyclic aromatic N-heterocycles that are of significant interest due to their wide range of biological activities and potential pharmaceutical applications. rsc.org The synthesis of naphthyridine derivatives has garnered considerable attention, and this compound can serve as a precursor for chalcones that are then used to construct these complex heterocyclic systems. For example, 3-(4-bromophenyl)-1-(2-cyclopropyl-1,8-naphthyridin-3-yl)prop-2-en-1-one can be synthesized and subsequently cyclized to form pyrazole-substituted 1,8-naphthyridines. nih.gov The 1,8-naphthyridine skeleton is present in many natural products and synthetic compounds with diverse biological activities. nih.gov

Synthesis of Triazolopyrimidine Derivatives

The chemical compound this compound is a valuable precursor in the synthesis of various heterocyclic compounds, including derivatives of triazolopyrimidine. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. A common and efficient method for the synthesis of these derivatives is through a one-pot, three-component reaction. japsonline.com

This reaction typically involves the condensation of an aromatic aldehyde, an aminoazole such as 3-amino-1,2,4-triazole, and a β-ketonitrile, in this case, this compound. The reaction is often carried out in the presence of a catalytic amount of a base, such as triethylamine, in a suitable solvent like ethanol.

The general reaction scheme can be depicted as follows:

Reaction Scheme for the Synthesis of Triazolopyrimidine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Aromatic Aldehyde | 3-Amino-1,2,4-triazole | This compound | Triethylamine | 7-(Aryl)-5-(4-bromophenyl)- japsonline.comurfu.rublucher.com.brtriazolo[1,5-a]pyrimidine-6-carbonitrile |

The reaction mechanism proceeds through an initial Knoevenagel condensation of the aromatic aldehyde with the active methylene (B1212753) group of this compound. This is followed by a Michael addition of the amino group from 3-amino-1,2,4-triazole to the resulting α,β-unsaturated nitrile. The final step involves an intramolecular cyclization with subsequent dehydration and aromatization to yield the stable triazolopyrimidine ring system.

The resulting 7-aryl-5-(4-bromophenyl)- japsonline.comurfu.rublucher.com.brtriazolo[1,5-a]pyrimidine-6-carbonitrile derivatives can be isolated and purified using standard laboratory techniques such as recrystallization or column chromatography. The structure of the synthesized compounds is typically confirmed by spectroscopic methods like FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

An analogous synthesis has been reported for new triazolopyrimidine derivatives bearing an indole moiety, which were produced via a three-component reaction of an aromatic or heteroaromatic carboxaldehyde, 3-amino-1,2,4-triazole, and 3-indolyl-3-oxopropanenitrile, using triethylamine as a catalyst. japsonline.com This highlights the versatility of β-ketonitriles in the construction of complex heterocyclic frameworks.

Applications in Material Science

While the primary applications of this compound are in the realm of organic synthesis, its structural features suggest potential utility in the field of material science, particularly in the production of specialty chemicals and materials.

Potential in Producing Specialty Chemicals and Materials

The presence of a bromine atom on the phenyl ring and a reactive nitrile group makes this compound a candidate for incorporation into polymeric structures to enhance certain material properties. Although direct applications of this specific compound in material science are not extensively documented in the reviewed literature, the utility of similar brominated compounds provides a strong indication of its potential.

For instance, a related compound, 3-(4-Bromo-phenyl)-3-oxo-propionic acid methyl ester, is noted for its potential to be incorporated into polymer formulations to improve material properties. chemimpex.com The bromine atom can impart flame retardant properties to polymers, a critical feature for materials used in electronics and construction. Furthermore, the aromatic ring contributes to thermal stability.

Another related area of research is the copolymerization of brominated monomers. For example, the copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate has been studied. researchgate.net This demonstrates that bromophenyl moieties can be integrated into polymer backbones, thereby modifying the properties of the resulting material. It is plausible that this compound could be chemically modified to create a polymerizable monomer, which could then be used in the synthesis of specialty polymers with tailored functionalities.

The nitrile group in this compound also offers a site for further chemical modification. It can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle to graft the molecule onto other polymer chains or to create cross-linking sites, which can improve the mechanical strength and thermal resistance of materials.

Structural Characterization and Analysis of 3 4 Bromophenyl 3 Oxopropanenitrile and Its Derivatives

Crystallographic Studies

Single Crystal X-ray Diffraction Analysis of Derivatives (e.g., 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile)

The derivative 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, synthesized from 3-(4-bromophenyl)-3-oxopropanenitrile, has been analyzed using single-crystal X-ray diffraction. nih.gov The analysis reveals detailed information about its crystal structure. The compound crystallizes in the monoclinic space group P21/n. nih.gov The asymmetric unit contains one molecule of the compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₃BrN₂O |

| Formula Weight | 365.23 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 14.0759 (8) |

| b (Å) | 7.7877 (4) |

| c (Å) | 15.2033 (8) |

| β (°) | 104.918 (5) |

| Volume (ų) | 1608.21 (15) |

| Z | 4 |

Analysis of Molecular Conformation and Dihedral Angles in Derivatives

The molecular conformation of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile reveals important steric and electronic effects. The central 1,6-dihydropyridine ring is largely planar, with a maximum deviation of 0.024 Å for the nitrogen atom. nih.gov The phenyl and bromophenyl groups are attached to this central ring in an equatorial fashion. nih.gov The orientation of these aromatic rings relative to the pyridine (B92270) core is defined by their dihedral angles, which indicate significant twisting of the rings out of the plane of the central pyridine moiety.

| Ring 1 | Ring 2 | Dihedral Angle (°) |

|---|---|---|

| Pyridine Ring | Phenyl Ring | 74.6 (2) |

| Pyridine Ring | Bromophenyl Ring | 65.8 (2) |

| Phenyl Ring | Bromophenyl Ring | 63.1 (2) |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, C-Br···π interactions, π-π stacking)

The crystal packing of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile is stabilized by a network of intermolecular interactions. These non-covalent forces play a critical role in the formation of the supramolecular architecture.

C-Br···π Interactions : A notable interaction observed in the crystal structure is the C—Br···π interaction. This occurs between the bromine atom of one molecule and the π-system of an adjacent aromatic ring. These interactions connect molecules along the c-axis, creating zigzag chains that are parallel to the (010) plane. nih.gov

π-π Stacking : While not the dominant interaction for this specific derivative, π-π stacking is a common feature in related pyridone structures, where parallel aromatic rings align to stabilize the crystal lattice. In many similar crystal structures, neighboring dimers interact through π–π stacking between the lactam ring and adjacent phenyl rings.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C13—H13···N31 | 0.95 | 2.55 | 3.234 (6) | 129 |

| C21—H21A···O1 | 0.98 | 2.51 | 3.434 (6) | 157 |

Spectroscopic Characterization of this compound and Derivatives

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the identity and purity of this compound and its derivatives, providing detailed information about their molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides information on the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

For the derivative 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile , the ¹H NMR spectrum (recorded in DMSO-d₆) shows characteristic signals. A singlet at 2.21 ppm corresponds to the three protons of the methyl (CH₃) group. A second singlet at 6.61 ppm is assigned to the vinyl proton (=CH) of the dihydropyridine ring. The aromatic protons from the phenyl and bromophenyl rings appear as a multiplet in the range of 7.19–7.89 ppm, integrating to nine protons. nih.gov

For a related compound, 2-(4-Bromophenyl)-2,3-dihydoquinazolin-4(1H)-one , both ¹H and ¹³C NMR data have been reported. The ¹H NMR shows aromatic multiplets and a key singlet at 5.76 ppm. rsc.org The ¹³C NMR spectrum displays signals for all carbon atoms, including the carbonyl carbon at 164.3 ppm and other aromatic and aliphatic carbons across the expected ranges. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Source |

|---|---|---|---|

| ¹H | 2.21 (s, 3H) | -CH₃ | nih.gov |

| ¹H | 6.61 (s, 1H) | =CH (pyridine ring) | nih.gov |

| ¹H | 7.19–7.89 (m, 9H) | Aromatic Protons | nih.gov |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, key vibrational bands are expected for the nitrile, carbonyl, and aromatic groups.

The IR spectrum of This compound would be expected to show:

A strong, sharp absorption band for the nitrile (C≡N) stretching vibration, typically found in the 2200–2260 cm⁻¹ region.

A strong absorption for the ketone carbonyl (C=O) stretching vibration, usually appearing between 1680 and 1700 cm⁻¹ for α,β-unsaturated or aryl ketones.

Multiple bands corresponding to C=C stretching within the aromatic ring (approx. 1450–1600 cm⁻¹) and C-H stretching of the aromatic ring (approx. 3000–3100 cm⁻¹).

A C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum (500-600 cm⁻¹).

For the derivative 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile , the IR spectrum would show similar characteristic peaks, with the addition of bands for the amide carbonyl in the pyridone ring (around 1650 cm⁻¹) and C-N stretching vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) | Compound |

|---|---|---|

| Nitrile (C≡N) | ~2220 | Parent & Derivative |

| Ketone Carbonyl (C=O) | ~1690 | Parent |

| Amide Carbonyl (C=O) | ~1650 | Derivative |

| Aromatic C=C | 1450-1600 | Parent & Derivative |

| Aromatic C-H | 3000-3100 | Parent & Derivative |

| C-Br | 500-600 | Parent & Derivative |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation of this compound and its derivatives. This method provides critical information regarding the molecular weight and elemental composition of the parent molecule and sheds light on its structure through the analysis of fragmentation patterns.

The mass spectrum of this compound is characterized by its molecular ion peak, which corresponds to the molar mass of the entire molecule. A distinctive feature in the spectrum is the isotopic pattern of the molecular ion. Due to the presence of a bromine atom, two prominent peaks are observed for the molecular ion, [M]•+ and [M+2]•+, with nearly equal relative abundance. This is because bromine has two stable isotopes, 79Br and 81Br, which occur in an approximate 1:1 natural abundance.

Upon ionization, the molecular ion of this compound undergoes fragmentation, leading to the formation of several characteristic ions. The fragmentation pathways are largely dictated by the functional groups present in the molecule, namely the ketone and the nitrile groups, as well as the brominated phenyl ring.

One of the primary fragmentation mechanisms for ketones is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. In the case of this compound, this can occur on either side of the carbonyl. Cleavage between the carbonyl carbon and the adjacent methylene (B1212753) group results in the formation of a stable acylium ion. Alternatively, cleavage between the carbonyl carbon and the brominated phenyl ring can also occur.

Another significant fragmentation pathway involves the loss of the bromine atom, leading to a fragment ion with a mass 79 or 81 units less than the molecular ion. Further fragmentation can involve the loss of small neutral molecules such as carbon monoxide (CO) and hydrocyanic acid (HCN).

The detailed fragmentation pattern provides a veritable fingerprint for the molecule, allowing for its unambiguous identification and the structural confirmation of its derivatives. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments with high precision, which in turn allows for the determination of their elemental formulas.

Research Findings from Mass Spectrometry

| m/z | Proposed Fragment Ion | Structural Formula of Fragment | Fragmentation Pathway |

|---|---|---|---|

| 223/225 | [M]•+ (Molecular Ion) | [C9H6BrNO]•+ | - |

| 183/185 | [M - CH2CN]•+ | [C7H4BrO]•+ | Alpha-cleavage with loss of the cyanomethyl radical |

| 155/157 | [M - CO - CH2CN]•+ | [C6H4Br]•+ | Loss of carbon monoxide from the [M - CH2CN]•+ ion |

| 144 | [M - Br]•+ | [C9H6NO]•+ | Loss of a bromine radical |

| 116 | [M - Br - CO]•+ | [C8H6N]•+ | Loss of carbon monoxide from the [M - Br]•+ ion |

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems

The synthesis of β-ketonitriles, including 3-(4-Bromophenyl)-3-oxopropanenitrile, is an area of active research, with a focus on developing more efficient, selective, and sustainable catalytic systems. Future exploration is moving beyond traditional methods toward innovative catalytic approaches that offer milder reaction conditions and greater functional group tolerance.

One promising direction is the use of palladium catalysis . A recently developed method involves the Pd-catalyzed addition of organoboron reagents to dinitriles, which provides a practical and highly selective route to β-ketonitriles. organic-chemistry.orgacs.org The proposed mechanism proceeds through the formation of an arylpalladium species, followed by carbopalladation and subsequent hydrolysis to yield the final product. organic-chemistry.orgacs.org Another advanced catalytic approach involves N-heterocyclic carbenes (NHCs) . An efficient, metal-free NHC-catalyzed radical coupling reaction between aldehydes and azobis(isobutyronitrile) (AIBN) has been established to produce β-ketonitriles, even those with congested quaternary carbon centers, under mild conditions. organic-chemistry.orgacs.org

Furthermore, research into green catalytic systems is gaining traction. This includes the development of magnetically recyclable palladium nanocatalysts for the cyanation of aryl halides, which could be applied to the synthesis of precursors for this compound. nih.gov These systems offer high activity and convenient catalyst recovery, aligning with the principles of sustainable chemistry. nih.gov Transition-metal-free approaches are also emerging, such as the reaction of amides with acetonitrile (B52724) in the presence of LiHMDS, which shows good activity at room temperature. rsc.org

| Catalytic System | Catalyst / Reagents | Key Features | Potential Application for Synthesis |

| Palladium Catalysis | Pd(acac)₂, Organoboron reagents, Dinitriles | High selectivity, excellent functional group tolerance. organic-chemistry.org | Direct synthesis of β-ketonitriles. organic-chemistry.org |

| N-Heterocyclic Carbene (NHC) Catalysis | NHC precursor, Aldehydes, AIBN | Metal-free, mild conditions, forms quaternary carbons. organic-chemistry.orgacs.org | Alternative metal-free synthesis route. organic-chemistry.org |

| Ruthenium-Catalyzed Hydrogen Transfer | RuHCl(CO)(PPh₃)₃, Alcohols, Unsaturated nitriles | Branch-selective hydroacylation. rsc.org | Synthesis from alcohols instead of aldehydes. rsc.org |

| Magnetic Nanocatalysis | Pd/CoFe₂O₄@ACT, Aryl halides, Cyanide source | Green, recyclable, efficient for cyanation. nih.gov | Synthesis of aryl nitrile precursors. nih.gov |

| Transition-Metal-Free | LiHMDS, Amides, Acetonitrile | Operates at room temperature, avoids transition metals. rsc.org | Direct conversion of benzamides to β-ketonitriles. rsc.org |

Development of New Synthetic Methodologies with Enhanced Efficiency and Selectivity

Improving the efficiency and selectivity of synthetic routes to this compound is a key area of future research. This involves not only novel catalysts but also innovative reaction technologies and greener methodologies.

Flow chemistry represents a significant advancement over traditional batch processing for the synthesis of benzoylacetonitriles. bohrium.com Continuous flow reaction systems offer improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, often leading to higher yields and purity. bohrium.comscilit.com The synthesis of benzoylacetonitriles from unactivated amides and acetonitrile has been successfully demonstrated in a flow system, providing a scalable and efficient production method. bohrium.com

The application of ultrasound-assisted synthesis is another emerging methodology. Sonochemistry can accelerate reaction rates, increase yields, and promote reactions under milder conditions by generating localized high temperatures and pressures through acoustic cavitation. sid.irnih.gov This technique has been effectively used for the cyanation of benzyl halides under solvent-free conditions, showcasing its potential for greener and more efficient synthesis of nitrile-containing compounds. researchgate.net

Furthermore, the development of more economical and environmentally friendly procedures is a priority. A method for the acylation of the acetonitrile anion with esters using inexpensive potassium tert-butoxide (KOt-Bu) has been successfully developed. nih.gov This approach avoids the use of costly and often toxic transition-metal catalysts, representing a more sustainable alternative for producing β-ketonitriles. nih.gov A specific protocol for synthesizing this compound with a 90% yield has been reported, starting from 4-bromo-N-phenyl-N-tosylbenzamide. rsc.org

| Methodology | Key Features | Advantages |

| Flow Chemistry | Continuous processing in microreactors. bohrium.com | Enhanced safety, scalability, higher yields, precise control. bohrium.comresearchgate.net |

| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to promote reactions. sid.ir | Shorter reaction times, higher yields, milder conditions. sid.irnih.gov |

| Green Acylation | Utilizes inexpensive KOt-Bu with esters and acetonitrile. nih.gov | Environmentally friendly, avoids transition metals, cost-effective. nih.gov |

Expansion of Medicinal Chemistry Applications

The structural motifs within this compound make it a highly attractive scaffold for medicinal chemistry and drug discovery. Both the β-ketonitrile core and the bromophenyl group are prevalent in a wide range of biologically active compounds.

β-Ketonitriles are recognized as highly versatile intermediates for synthesizing a diverse array of pharmaceuticals, including anti-cancer, anti-inflammatory, and antiparasitic agents. nih.govrsc.orgutsa.edu They serve as crucial precursors for various heterocyclic systems such as pyridines, pyrimidines, and pyrazoles, which form the core of many drugs. rsc.org For instance, β-ketonitriles react with hydrazine to form 5-amino pyrazoles, which are important building blocks for nitrogen-containing heterocycles. rsc.org Research has demonstrated the synthesis of β-ketonitriles as intermediates for drugs targeting the parasitic disease leishmaniasis. utsa.edu

The bromophenyl moiety is also a key pharmacophore. The bromine atom can form halogen bonds, which are important in protein-ligand interactions, and its presence can enhance the metabolic stability or potency of a drug candidate. ump.edu.pl Bromophenyl groups are found in numerous approved drugs and clinical candidates, including potent anticancer agents, receptor tyrosine kinase inhibitors, and dual endothelin receptor antagonists like Macitentan. nih.govacs.orgnih.gov Recent studies have shown that novel derivatives synthesized from β-ketonitriles can exhibit potent anti-proliferative activity against human cancer cell lines and act as strong inhibitors of key signaling proteins like VEGFR-2, which is critical in tumor angiogenesis. researchgate.net

Future research will likely focus on using this compound as a starting material to generate libraries of novel compounds for screening against various therapeutic targets. Its three reactive sites (ketone, nitrile, and the aryl bromide) allow for extensive chemical diversification.

| Bioactive Scaffold/Compound Class | Therapeutic Area | Role of Precursor |

| Pyridines, Pyrimidines, Pyrazoles | Various (Anti-cancer, Anti-inflammatory) | β-ketonitriles are key building blocks. rsc.org |

| 5-Amino Pyrazoles | Antiparasitic, Drug Intermediates | Synthesized directly from β-ketonitriles. rsc.orgutsa.edu |

| Receptor Tyrosine Kinase Inhibitors | Oncology | Bromophenyl group is a common feature. nih.gov |

| VEGFR-2 Inhibitors | Oncology (Anti-angiogenesis) | β-ketonitrile derivatives have shown potent inhibition. researchgate.net |

Investigation of Material Science Applications and Functional Materials Development

The unique chemical structure of this compound also presents opportunities for its use as a building block in material science. The combination of a reactive aryl bromide and a polar ketonitrile functionality allows for its incorporation into polymers and functional organic materials.

The bromine atom on the phenyl ring is particularly useful for palladium-catalyzed cross-coupling reactions , such as the Suzuki–Miyaura reaction. mdpi.com This enables the compound to be used as a monomer or a precursor to a monomer for the synthesis of conjugated polymers. researchgate.net Such polymers are of significant interest for applications in organic electronics and optoelectronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The nitrile group itself can be incorporated into the organic linkers used to construct Metal-Organic Frameworks (MOFs) . acs.org MOFs are highly porous materials with applications in gas storage, separation, and catalysis. By designing linkers derived from this compound, it may be possible to create novel MOFs with tailored properties. Furthermore, related molecular structures containing oxadiazole rings, which can be synthesized from similar precursors, have been shown to exhibit high fluorescence quantum yields, suggesting potential applications in the development of novel dyes and fluorescent sensors. nih.gov One study has explicitly identified the chiral form of the compound, (R)-3-(4-Bromophenyl)-3-oxopropanenitrile, as relevant to the field of functional materials. rsc.org Future work will likely explore the polymerization of this compound and its derivatives, as well as its use in creating novel dyes, sensors, and other functional organic materials.

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-(4-Bromophenyl)-3-oxopropanenitrile, and how can reaction conditions be optimized for higher yields?

- Synthetic Routes : The compound is often synthesized via condensation reactions between aryl halides and β-ketonitrile precursors. For example, describes a one-pot synthesis where phenylhydrazine reacts with this compound in DMSO under reflux to form pyrazolo[3,4-b]pyridine derivatives.

- Optimization : Key factors include solvent polarity (e.g., DMSO enhances cyclization), temperature (reflux conditions at 80–90°C), and stoichiometric ratios. Catalysts like PTSA (p-toluenesulphonic acid) improve reaction efficiency by facilitating intermediate formation .

Q. How can researchers verify the purity and structural integrity of this compound using spectroscopic methods?

- Characterization Techniques :

- IR Spectroscopy : Look for peaks at ~2214 cm⁻¹ (C≡N stretch) and ~1690 cm⁻¹ (C=O stretch) .

- NMR Analysis : Key signals include δ 7.81–7.67 ppm (aromatic protons) and δ 186.2 ppm (carbonyl carbon) in NMR .

- Melting Point : Reported m.p. ranges (152–154°C observed vs. 158–162°C literature) should be cross-checked to assess purity .

Advanced Research Questions

Q. How do solvent polarity and temperature influence reaction pathways in heterocyclic syntheses involving this compound?

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates and promote cyclization, as seen in the formation of 3,6-bis(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-amine. Nonpolar solvents (e.g., toluene) may favor alternative pathways, leading to byproducts like 5-aminopyrazole .

- Temperature Control : Elevated temperatures (reflux) accelerate intermediate condensation but require careful monitoring to avoid decomposition. Lower temperatures may favor stepwise reactions .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) of this compound?

- Analytical Validation :

- Reproduce synthesis under standardized conditions (e.g., ’s protocol using ethanol/PTSA).

- Use differential scanning calorimetry (DSC) to confirm melting behavior.

- Compare spectral data (e.g., NMR shifts) with literature to identify impurities or polymorphic forms .

Q. How does this compound act as a cyanoacetylating agent in the synthesis of bioactive heterocycles?

- Mechanistic Insight : The nitrile and ketone groups enable nucleophilic attacks, forming intermediates like enolates. For example, in pyrazole synthesis, the compound reacts with hydrazines to form 5-aminopyrazole, which undergoes further condensation to yield fused heterocycles .

- Applications : These heterocycles exhibit potential antimicrobial and anticancer activities, validated via in vitro assays and molecular docking studies .

Methodological Recommendations

- Synthetic Design : Prioritize one-pot methodologies to reduce purification steps and improve atom economy .

- Data Analysis : Use HPLC or GC-MS to monitor reaction progress and quantify byproducts. Cross-validate NMR assignments with computational tools (e.g., DFT calculations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.